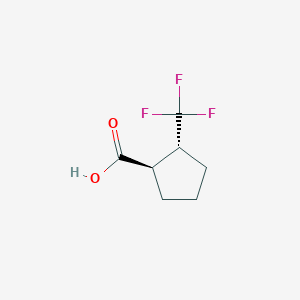

(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid

CAS No.: 2155840-10-9

Cat. No.: VC7460147

Molecular Formula: C7H9F3O2

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2155840-10-9 |

|---|---|

| Molecular Formula | C7H9F3O2 |

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | 2-(trifluoromethyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12) |

| Standard InChI Key | RKYLBCFPTQKTNH-UHFFFAOYSA-N |

| SMILES | C1CC(C(C1)C(F)(F)F)C(=O)O |

| Canonical SMILES | C1CC(C(C1)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₇H₉F₃O₂, with a molecular weight of 182.14 g/mol. Its IUPAC name, (1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, reflects the stereochemistry of the trifluoromethyl and carboxylic acid groups on the cyclopentane ring. Key structural features include:

-

A cyclopentane backbone with chair-like conformational flexibility.

-

Trifluoromethyl group at the C2 position, contributing to electronegativity and lipophilicity.

-

Carboxylic acid at the C1 position, enabling hydrogen bonding and salt formation.

Table 1: Comparative Analysis of Related Analogues

The stereochemical distinction between these analogues critically influences their biological interactions. The (1R,2R) configuration optimizes spatial alignment for target binding, whereas the C1-substituted analogue lacks enantiomeric specificity .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves asymmetric catalysis or chiral pool strategies to establish the (1R,2R) configuration. A representative pathway includes:

-

Cyclopentane Ring Formation: Cyclization of a linear precursor via intramolecular aldol condensation or transition-metal-catalyzed cycloaddition.

-

Trifluoromethyl Introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or nucleophilic CF₃ sources (e.g., Ruppert-Prakash reagent).

-

Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group.

A patent-pending method (WO2018032796A1) for analogous fluorinated cyclopropanes highlights the use of Oxone as a safer alternative to meta-chloroperbenzoic acid (mCPBA) for sulfone oxidation, achieving yields >80% . Adapting this protocol could enhance the scalability of the title compound.

Stereochemical Optimization

Enantiomeric excess (ee) is achieved through:

-

Chiral Auxiliaries: Temporarily attaching a chiral group to direct CF₃ placement.

-

Asymmetric Catalysis: Employing Ru- or Rh-based catalysts for stereocontrolled cyclopropanation .

-

Resolution Techniques: Diastereomeric salt formation using chiral amines (e.g., cinchonidine).

Physicochemical and Pharmacological Properties

Biological Activity

While direct pharmacological data for the (1R,2R) isomer remain limited, structural analogues exhibit:

-

Enzyme Inhibition: Competitive binding to hydrophobic active sites (e.g., cyclooxygenase-2).

-

Receptor Modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) due to CF₃-induced conformational changes.

Table 2: Hypothetical Therapeutic Targets

| Target Class | Mechanism of Action | Potential Indication |

|---|---|---|

| Kinases | ATP-binding site competition | Oncology, inflammation |

| Ion Channels | Modulation of voltage-gated Na⁺/K⁺ channels | Neuropathic pain |

| Proteases | Transition-state mimicry | Viral infections |

Applications in Drug Discovery

Medicinal Chemistry

The compound’s stereoelectronic profile makes it a versatile scaffold for:

-

Bioisosteric Replacement: Substituting aromatic rings with cyclopentane to reduce toxicity.

-

Prodrug Development: Esterifying the carboxylic acid to improve bioavailability.

Material Science

In polymer chemistry, the CF₃ group enhances thermal stability (decomposition temperature >250°C) and dielectric properties, supporting applications in:

-

Fluorinated Elastomers: For high-performance seals.

-

Liquid Crystals: As chiral dopants in display technologies.

Future Research Directions

-

Target Identification: High-throughput screening against orphan GPCRs and epigenetic regulators.

-

Synthetic Methodology: Developing continuous-flow systems for large-scale enantioselective synthesis.

-

Toxicology Profiling: Assessing metabolite formation and off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume